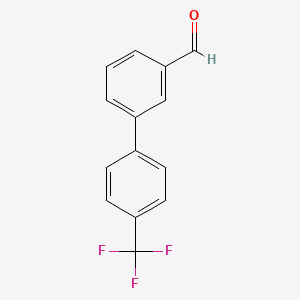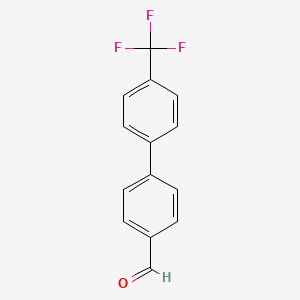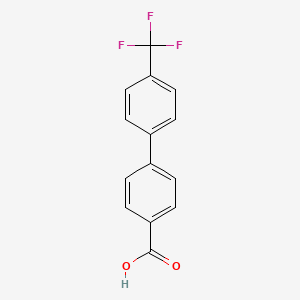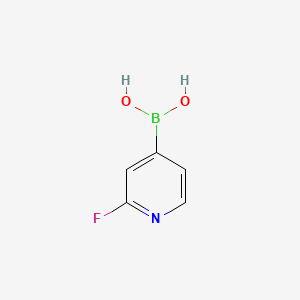
Acide 2-fluoropyridine-4-boronique
Vue d'ensemble
Description
2-Fluoropyridine-4-boronic acid is an organic compound with the molecular formula C5H5BFNO2. It is a fluorinated derivative of pyridine and contains a boronic acid functional group.
Applications De Recherche Scientifique
2-Fluoropyridine-4-boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-Fluoropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2-Fluoropyridine-4-boronic acid participates in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 2-Fluoropyridine-4-boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Fluoropyridine-4-boronic acid participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is usually supplied in solid form .
Result of Action
The result of the action of 2-Fluoropyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoropyridine-4-boronic acid can be influenced by environmental factors. Furthermore, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
2-Fluoropyridine-4-boronic acid plays a crucial role in biochemical reactions due to its ability to participate in Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The interaction between 2-Fluoropyridine-4-boronic acid and palladium involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst . This interaction is essential for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
The effects of 2-Fluoropyridine-4-boronic acid on cellular processes are not extensively documented. Its role in the synthesis of biologically active molecules suggests that it may influence cell function indirectly. For instance, compounds synthesized using 2-Fluoropyridine-4-boronic acid may impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects of these synthesized compounds on cells would depend on their molecular targets and mechanisms of action .
Molecular Mechanism
At the molecular level, 2-Fluoropyridine-4-boronic acid exerts its effects through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of an electrophilic organic group to the palladium catalyst, followed by the transmetalation of the nucleophilic organic group from the boronic acid to the palladium . This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Fluoropyridine-4-boronic acid are critical factors that influence its effectiveness in biochemical reactions. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to moisture or air . Long-term studies on the effects of 2-Fluoropyridine-4-boronic acid on cellular function are limited, but its role in the synthesis of stable and biologically active molecules suggests that it can have lasting impacts on biochemical processes .
Metabolic Pathways
2-Fluoropyridine-4-boronic acid is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts and other cofactors to facilitate the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of various organic molecules, which can then participate in further metabolic processes .
Transport and Distribution
Its role in biochemical reactions suggests that it may be transported by specific binding proteins or transporters that facilitate its localization to sites of active synthesis . The compound’s distribution within cells would likely depend on its interactions with these proteins and its solubility properties .
Subcellular Localization
The subcellular localization of 2-Fluoropyridine-4-boronic acid is not extensively studied. Given its role in Suzuki-Miyaura coupling reactions, it is likely to be localized in areas of the cell where these reactions occur, such as the cytoplasm or specific organelles involved in synthesis . The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-4-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method directly introduces the boronic acid group onto the pyridine ring.
Industrial Production Methods: Industrial production of 2-Fluoropyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoropyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Halides: React with the boronic acid group in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic Acid: Similar structure but lacks the fluorine atom.
3-Pyridinylboronic Acid: Boronic acid group positioned differently on the pyridine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: 2-Fluoropyridine-4-boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Propriétés
IUPAC Name |
(2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBZJJAGLSBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382635 | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401815-98-3 | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


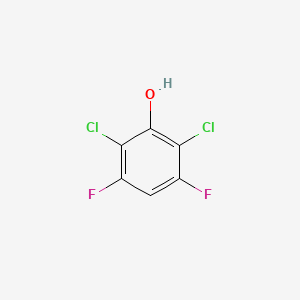

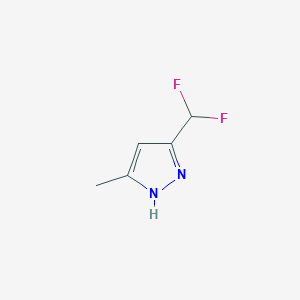
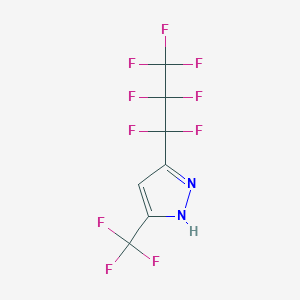
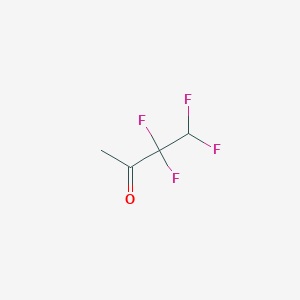

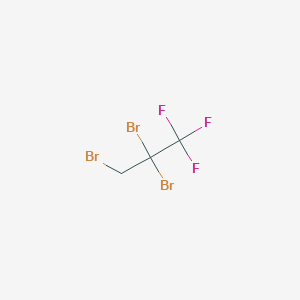
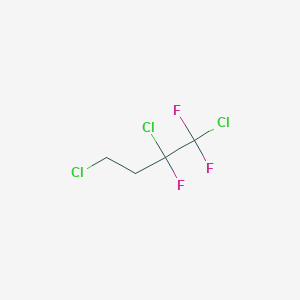
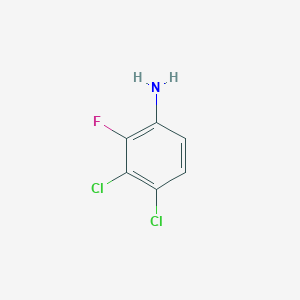
![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)
